2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (CAS 94361-26-9) is a highly specialized, commercially critical epoxide intermediate utilized primarily in the synthesis of the broad-spectrum triazole fungicide cyproconazole [1]. Characterized by its highly reactive three-membered cyclic ether coupled with a sterically demanding cyclopropylethyl moiety, this compound serves as the direct electrophilic precursor for nucleophilic ring-opening by 1,2,4-triazole [2]. In industrial and fine chemical procurement, sourcing this isolated, high-purity oxirane is a strategic decision that bypasses hazardous upstream epoxidation steps, ensuring reproducible downstream yields and streamlined reactor utilization for active agrochemical ingredient (API) manufacturing.
Substituting this specific oxirane with its upstream ketone precursor (1-(4-chlorophenyl)-2-cyclopropyl-1-propanone) fundamentally disrupts the manufacturing workflow by forcing facilities to perform complex, hazardous sulfur ylide epoxidations in-house [1]. This substitution introduces toxic, volatile reagents like dimethyl sulfate and significantly extends reactor cycle times. Furthermore, substituting with other common triazole epoxide intermediates (such as the tebuconazole precursor, CAS 80443-63-6) alters the final molecule's steric profile, completely negating the specific CYP51 binding affinity provided by the cyclopropylethyl group [2]. Therefore, exact procurement of 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane is mandatory for efficient, safe, and target-specific synthesis of premium rust-targeting fungicides.
Synthesizing the epoxide in-house from 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone requires the generation of sulfur ylides using highly toxic and volatile reagents like dimethyl sulfate and dimethyl sulfide [1]. Procuring the isolated epoxide (CAS 94361-26-9) bypasses this hazardous transformation entirely. This direct procurement strategy eliminates the handling of these toxic reagents, removing the associated regulatory, environmental, and safety overhead from the manufacturing workflow while streamlining the supply chain [2].
| Evidence Dimension | Reagent Toxicity & Handling |
| Target Compound Data | Direct triazole coupling (0% sulfur ylides required) |
| Comparator Or Baseline | Ketone precursor (requires dimethyl sulfate/sulfide for in-situ epoxidation) |
| Quantified Difference | 100% elimination of volatile sulfur ylide precursors |
| Conditions | Industrial scale cyproconazole synthesis |
Procuring the pre-formed epoxide significantly de-risks the supply chain and facility requirements by avoiding the handling of highly toxic and malodorous sulfur reagents.
The conversion of the ketone precursor to the epoxide is kinetically slow, typically requiring strict initial cooling (<35°C) followed by prolonged stirring (up to 20 hours at 40°C) to achieve >90% conversion [1]. By utilizing procured 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane as the starting material, manufacturers can proceed directly to the triazole ring-opening step. This direct coupling typically reaches completion in 2-5 hours at 100-120°C in polar aprotic solvents, effectively reducing the overall reactor cycle time by over 70% compared to the two-step sequence [2].
| Evidence Dimension | Reactor Cycle Time |
| Target Compound Data | ~2-5 hours (direct triazole ring-opening) |
| Comparator Or Baseline | Ketone precursor (~20-24 hours including epoxidation step) |
| Quantified Difference | >70% reduction in processing time |
| Conditions | Base-catalyzed triazole coupling in polar aprotic solvents (e.g., DMF/NMP) |
Shortening the reaction cycle time directly increases plant throughput and lowers energy costs associated with prolonged heating and cooling cycles.
When the epoxide is generated in situ and used without isolation, residual sulfur byproducts (e.g., thioethers) and unreacted ketone can interfere with the subsequent nucleophilic attack by 1,2,4-triazole [1]. Utilizing high-purity isolated 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane ensures a clean ring-opening reaction. Under optimized conditions with a phase-transfer catalyst, the high-purity epoxide yields crude cyproconazole that can be easily recrystallized to >98% HPLC purity with an overall yield exceeding 85%, whereas crude intermediate usage often depresses final yields due to side reactions [2].
| Evidence Dimension | Downstream Coupling Yield & Purity |
| Target Compound Data | >85% yield, >98% HPLC purity of final API |
| Comparator Or Baseline | In-situ crude epoxide (variable yields, higher impurity load) |
| Quantified Difference | Consistent high-yield coupling with simplified recrystallization |
| Conditions | Ring-opening with 1,2,4-triazole, base, and phase-transfer catalyst at 100-120°C |
High-purity epoxide procurement minimizes batch-to-batch variability and reduces the need for multiple costly recrystallization steps of the final active ingredient.
The primary and most commercially significant application for this compound is as the direct precursor in the industrial manufacturing of cyproconazole [1]. By utilizing the isolated epoxide, manufacturers can perform a highly efficient, base-catalyzed ring-opening reaction with 1,2,4-triazole, achieving high yields and >98% purity while bypassing hazardous upstream epoxidation steps.
Beyond cyproconazole, the unique steric properties of the 1-cyclopropylethyl group make this oxirane a valuable building block for discovering new agricultural or pharmaceutical antifungal candidates [2]. Researchers can subject the epoxide to alternative nucleophilic ring-openings (e.g., with imidazoles or novel amines) to explore new structure-activity relationships targeting the CYP51 enzyme.
In chemical engineering and process development, this high-purity epoxide serves as a reliable benchmark material for optimizing phase-transfer catalyzed ring-opening reactions [1]. Procuring the isolated compound allows researchers to accurately screen new catalysts and solvents without the confounding interference of upstream epoxidation byproducts like residual thioethers.
Irritant;Environmental Hazard